Thrombin receptor peptide sfllrnp

概要

説明

Thrombin receptor peptide SFLLRNP is a synthetic peptide that mimics the action of thrombin, a serine protease involved in blood coagulation. This peptide sequence, Ser-Phe-Leu-Leu-Arg-Asn-Pro, is derived from the amino-terminal domain of the protease-activated receptor 1 (PAR-1). This compound activates PAR-1, leading to various cellular responses, including platelet aggregation and cell signaling pathways .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of thrombin receptor peptide SFLLRNP typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques ensure high yield and purity .

化学反応の分析

Types of Reactions: Thrombin receptor peptide SFLLRNP primarily undergoes:

Substitution Reactions: Modifications at specific amino acid residues to study structure-activity relationships.

Oxidation and Reduction: These reactions can alter the peptide’s stability and activity.

Common Reagents and Conditions:

Oxidation/Reduction: Mild oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT) are used.

Major Products: The major products of these reactions are modified peptides with altered biological activities, providing insights into the peptide’s interaction with PAR-1 .

科学的研究の応用

Platelet Activation Studies

Numerous studies have demonstrated the role of SFLLRNP in platelet activation:

- GTPase Activity Stimulation : Research indicates that SFLLRNP significantly stimulates GTPase activity in platelet membranes. This effect is crucial for understanding platelet signaling pathways and evaluating potential agonists and antagonists for therapeutic purposes .

- Microvesiculation : SFLLRNP has been shown to enhance shear-induced microvesiculation of platelets, a process that contributes to thrombus propagation under conditions of high shear stress. This property highlights its importance in vascular thrombosis and hemostasis .

Therapeutic Applications

The potential therapeutic applications of SFLLRNP and its derivatives are being explored extensively:

- Antagonist Development : Various studies have focused on developing potent thrombin receptor antagonists based on the structure of SFLLRNP. These antagonists can inhibit thrombin-induced platelet aggregation, providing a strategy for managing thrombotic disorders .

- Cardiovascular Research : Given its role in platelet activation, SFLLRNP is utilized in cardiovascular research to understand the mechanisms underlying thrombus formation and to develop novel anti-thrombotic therapies .

Case Study 1: GTPase Activation

A study evaluated the effects of different peptide agonists on GTPase activity stimulated by SFLLRNP in platelet membranes. It was found that certain analogs exhibited enhanced potency compared to natural peptides, suggesting potential for drug development .

Case Study 2: Microvesicle Formation

In another investigation, the impact of SFLLRNP on shear-induced microvesicle formation was assessed. The results indicated that SFLLRNP significantly increased microvesicle production compared to other agonists, underscoring its unique role in platelet biology during high shear conditions .

Comparative Data Table

The following table summarizes key findings related to the applications of SFLLRNP:

作用機序

Thrombin receptor peptide SFLLRNP activates PAR-1 by mimicking the tethered ligand exposed upon thrombin cleavage. This activation triggers intracellular signaling pathways, leading to various cellular responses. The peptide’s phenylalanine residue at position 2 is crucial for receptor activation through edge-to-face CH/π interactions with the receptor’s aromatic group .

類似化合物との比較

Thrombin receptor peptide SFLLRN: Lacks the proline residue, affecting its activity.

Thrombin receptor peptide TFLLRNP: Substitutes serine with threonine, altering receptor interaction.

Uniqueness: Thrombin receptor peptide SFLLRNP’s unique sequence and structure make it a potent activator of PAR-1, providing valuable insights into receptor activation mechanisms and potential therapeutic applications .

生物活性

Thrombin receptor peptide SFLLRNP is a potent agonist derived from the thrombin receptor, known as Protease-Activated Receptor 1 (PAR-1). This peptide plays a crucial role in various biological processes, particularly in platelet activation and vascular smooth muscle cell signaling. The following sections provide a detailed overview of its biological activity, including structure-activity relationships, signaling pathways, and relevant case studies.

1. Overview of Thrombin Receptor Activation

Thrombin receptor activation occurs when thrombin cleaves the receptor, exposing a tethered ligand that initiates intracellular signaling. The peptide SFLLRNP mimics this tethered ligand, activating PAR-1 and leading to several downstream effects:

- Platelet Activation : SFLLRNP induces platelet aggregation and secretion of serotonin, crucial for hemostasis.

- GTPase Activity : It stimulates GTPase activity in platelet membranes, enhancing signaling pathways associated with platelet activation .

- Calcium Mobilization : The peptide triggers an increase in cytosolic Ca²⁺ levels in endothelial cells .

2. Structure-Activity Relationships

The biological activity of SFLLRNP is closely related to its structural characteristics. Key findings include:

- Minimal Active Sequence : The pentapeptide SFLLR is identified as the minimal sequence retaining full agonistic activity for inducing serotonin secretion .

- Critical Residues : Studies indicate that the residues F2, L3, and R5 are essential for maintaining the peptide's activity. Modifications at these positions significantly reduce its efficacy .

3. Signaling Pathways

Upon activation by SFLLRNP, several signaling cascades are initiated:

- Tyrosine Phosphorylation : Treatment with SFLLRNP leads to rapid tyrosine phosphorylation of proteins in smooth muscle cells, indicating activation of intracellular signaling pathways .

- MAP Kinase Activation : The peptide activates the Raf-1/MAP kinase pathway, which is critical for cell proliferation and other cellular responses .

4. Case Studies and Research Findings

Several studies have elucidated the biological effects of SFLLRNP:

4.1 Platelet Microvesiculation Study

A study demonstrated that SFLLRNP significantly enhances shear-induced microvesicle formation in platelets compared to other agonists like ADP and collagen. This suggests its role in thrombus propagation under high shear conditions .

4.2 Comparative GTPase Activity

Research comparing GTPase activity stimulated by thrombin and SFLLRNP showed that the peptide could stimulate GTPase activity approximately twice as effectively as thrombin in platelet membranes. This highlights its potency as an agonist .

4.3 Structure-Activity Analysis

A comprehensive structure-activity analysis revealed that modifications to the amino acids within the peptide could either enhance or diminish its activity. For instance, substituting alanine for key residues abolished receptor activation, underscoring the importance of specific amino acid interactions .

5. Data Tables

The following table summarizes key findings related to the biological activity of SFLLRNP:

6. Conclusion

The this compound exhibits significant biological activity through its ability to activate PAR-1, leading to crucial physiological responses such as platelet aggregation and smooth muscle cell signaling. Understanding its structure-activity relationships and associated signaling pathways provides valuable insights into its role in hemostasis and potential therapeutic applications.

特性

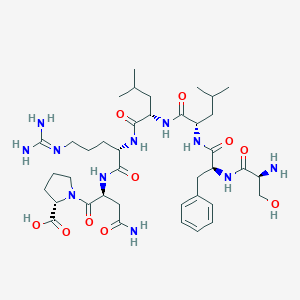

IUPAC Name |

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H63N11O10/c1-21(2)16-26(47-35(56)27(17-22(3)4)48-36(57)28(46-32(53)24(40)20-51)18-23-10-6-5-7-11-23)34(55)45-25(12-8-14-44-39(42)43)33(54)49-29(19-31(41)52)37(58)50-15-9-13-30(50)38(59)60/h5-7,10-11,21-22,24-30,51H,8-9,12-20,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,53)(H,47,56)(H,48,57)(H,49,54)(H,59,60)(H4,42,43,44)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZSIZRTNHGLSX-FLMSMKGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H63N11O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162944 | |

| Record name | Thrombin receptor peptide sfllrnp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

846.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145229-76-1 | |

| Record name | Thrombin receptor peptide sfllrnp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145229761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thrombin receptor peptide sfllrnp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the thrombin receptor peptide SFLLRNP induce cell rounding in 1321N1 astrocytoma cells?

A1: SFLLRNP, mimicking the action of thrombin, binds to the thrombin receptor on 1321N1 astrocytoma cells. [] This binding initiates a signaling cascade that activates the small G protein Rho. [] Activated Rho then triggers downstream pathways leading to increased myosin light chain phosphorylation. [] This phosphorylation event is necessary for the cytoskeletal rearrangements that result in cell rounding. [] Interestingly, this rounding response is independent of other pathways often associated with thrombin signaling, such as those involving phosphatidylinositol 3-kinase, mitogen-activated protein kinase, or Ca2+ mobilization. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。